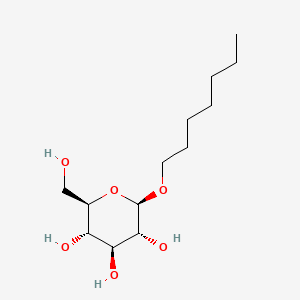

Heptyl beta-D-glucopyranoside

Description

Historical Development and Significance of Glucopyranoside Detergents in Biochemical Sciences

The study of integral membrane proteins (IMPs) has historically been challenging due to their hydrophobic nature, which makes them insoluble in aqueous solutions. The development of synthetic detergents in the early 20th century provided a breakthrough, enabling the extraction of these proteins from their native lipid bilayer environment. youtube.comnih.gov Initially, harsh ionic detergents were often used, but these tended to denature the proteins, rendering them non-functional.

A significant advancement came with the introduction of non-ionic detergents, particularly alkyl glycosides. These detergents, which include the glucopyranoside family, possess a polar sugar headgroup and a nonpolar alkyl chain. This amphipathic nature allows them to create a water-soluble environment around the hydrophobic regions of membrane proteins, effectively mimicking the lipid bilayer. researchgate.net The use of these mild detergents helps to preserve the protein's native conformation and activity. researchgate.netnih.gov Glucopyranoside detergents, such as octyl glucoside, became popular for their ability to solubilize membrane proteins effectively while being easily removable due to their high critical micelle concentration (CMC). mdpi.com This property is crucial for downstream applications like functional assays and structural studies. The development of these detergents was a pivotal moment in membrane protein research, paving the way for numerous structural and functional characterizations. nih.gov

Rationale for Utilizing Heptyl beta-D-Glucopyranoside in Advanced Biomedical and Biophysical Research

This compound offers specific advantages that make it a preferred choice in various research applications. Its structure, consisting of a seven-carbon alkyl chain linked to a glucose headgroup, provides a unique hydrophilic-lipophilic balance (HLB). nih.gov This balance is critical for effectively solubilizing membrane proteins without causing denaturation. nih.govontosight.ai

One of the key properties of a detergent is its critical micelle concentration (CMC), the concentration at which detergent monomers begin to form micelles. This compound has a relatively low CMC compared to some other detergents, which means it can effectively solubilize membranes at lower concentrations. ontosight.ai This is advantageous as it minimizes the potential for detergent-induced artifacts in experimental systems.

Glucoside detergents like this compound are known to form smaller protein-detergent complexes (PDCs) compared to maltoside detergents. nih.gov This is particularly beneficial for structural biology techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, where smaller, more compact PDCs can lead to better quality crystals and spectra. nih.gov Furthermore, procedures have been developed to accurately quantify membrane proteins solubilized with glucopyranoside detergents, including this compound, using standard protein assays like the Bradford assay. nih.gov

Overview of Key Academic Research Domains Involving this compound

The unique properties of this compound have led to its use in a variety of advanced research areas:

Membrane Protein Solubilization and Purification: A primary application is the extraction and purification of membrane proteins from cellular membranes. ontosight.aiscbt.comchemicalbook.com Its ability to maintain the protein's native structure and function during this process is essential for subsequent characterization. ontosight.ai It is used in techniques like affinity chromatography and size exclusion chromatography to keep the proteins soluble. ontosight.ai

Structural Biology: this compound is instrumental in the structural determination of membrane proteins. ontosight.ai It is used to solubilize and stabilize these proteins for analysis by:

X-ray Crystallography: By forming stable protein-detergent micelles, it facilitates the growth of protein crystals necessary for determining their three-dimensional structure. ontosight.ai

NMR Spectroscopy: In solution NMR studies, this compound helps to create a suitable environment for analyzing the structure and dynamics of membrane proteins. ontosight.aiuq.edu.au The use of alkyl phosphocholine (B91661) detergents is also widespread in this field. acs.org

Cryo-Electron Microscopy (Cryo-EM): It is also employed in preparing samples for cryo-EM, another powerful technique for determining the structure of large protein complexes. ontosight.ai

Biophysical Studies: The detergent is used in various biophysical assays to study the function and interactions of membrane proteins. This includes its use in the preparation of lipid vesicles to investigate protein-lipid interactions. scbt.comchemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-heptoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O6/c1-2-3-4-5-6-7-18-13-12(17)11(16)10(15)9(8-14)19-13/h9-17H,2-8H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDYWHLDTIVRJT-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78617-12-6 | |

| Record name | Heptyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078617126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptyl glucoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03338 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HEPTYL GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU2OC48XBR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodological Frameworks for Heptyl Beta D Glucopyranoside Application in Membrane Protein Research

Solubilization Strategies for Integral Membrane Proteins Utilizing Heptyl beta-D-glucopyranoside

The initial and most critical step in studying integral membrane proteins is their removal from the cell membrane, a process known as solubilization. sigmaaldrich.com this compound, with its amphipathic nature, consisting of a hydrophilic glucose head and a hydrophobic heptyl tail, is adept at disrupting the lipid bilayer and forming mixed micelles with membrane proteins and lipids. ontosight.ai

A crucial factor in successful solubilization is the optimization of the detergent concentration. The concentration must be above the critical micelle concentration (CMC) of the detergent to ensure the formation of micelles that can encapsulate the hydrophobic domains of the membrane protein. ontosight.ai For this compound, the CMC is a key parameter that dictates the minimum concentration required for effective solubilization.

The optimal detergent-to-protein ratio is a critical parameter that must be empirically determined for each specific membrane protein. Generally, a detergent/protein ratio of approximately 1-2 (w/w) is considered sufficient to solubilize integral membrane proteins into lipid-protein-detergent mixed micelles. sci-hub.st However, increasing the detergent concentration to a ratio of around 10 (w/w) or higher can lead to the complete removal of associated lipids. sci-hub.st The ideal concentration will vary depending on the specific architecture and hydrophobicity of the target protein. For instance, proteins with larger transmembrane domains may require higher detergent concentrations for efficient extraction.

Table 1: General Guidelines for this compound Concentration in Membrane Protein Solubilization

| Parameter | Recommended Range | Rationale |

| Initial Concentration | 1-2 times the CMC | To ensure micelle formation and initiate solubilization. |

| Detergent-to-Protein Ratio (w/w) | 1:1 to 10:1 | To effectively solubilize the protein while minimizing denaturation. The optimal ratio is protein-dependent. |

| High-Concentration Applications | >10 times the CMC | For complete delipidation of the protein, if required for specific downstream applications. |

This table provides general starting points; empirical optimization is essential for each specific membrane protein.

The composition of the solubilization buffer significantly influences both the efficiency of protein extraction and the subsequent stability of the solubilized protein. Key buffer parameters that require careful consideration include pH, ionic strength, and the presence of additives.

The pH of the buffer should be maintained within the stability range of the target protein, typically close to physiological pH (7.0-8.0). Deviations from the optimal pH can lead to protein denaturation and aggregation. The ionic strength of the buffer, adjusted with salts like sodium chloride or potassium chloride, can also impact solubilization. For instance, investigations into the solubilization of a membrane-bound enzyme showed that the addition of certain salts, such as ethylammonium (B1618946) nitrate, could enhance solubilization at specific concentrations. nih.gov

Additives such as glycerol (B35011), reducing agents (e.g., dithiothreitol (B142953) or β-mercaptoethanol), and protease inhibitors are often included in the solubilization buffer. Glycerol can act as a stabilizing agent, while reducing agents help to prevent the oxidation of cysteine residues. Protease inhibitors are essential to prevent the degradation of the target protein by endogenous proteases released during cell lysis.

Table 2: Influence of Buffer Components on Solubilization with this compound

| Buffer Component | Typical Concentration Range | Purpose and Considerations |

| pH | 6.5 - 8.5 | Maintain protein stability; the optimal pH is protein-specific. |

| Ionic Strength (e.g., NaCl) | 50 - 500 mM | Can influence solubilization efficiency and protein-detergent interactions. |

| Glycerol | 5% - 25% (v/v) | Acts as a cryoprotectant and osmolyte, enhancing protein stability. nih.gov |

| Reducing Agents (e.g., DTT, TCEP) | 1 - 5 mM | Prevent oxidation of sulfhydryl groups and maintain protein structure. |

| Protease Inhibitor Cocktail | As per manufacturer's recommendation | Prevents proteolytic degradation of the target protein. |

Optimal conditions should be determined empirically for each protein.

This compound belongs to the class of non-ionic detergents, which are generally considered mild and less denaturing than their ionic counterparts. sci-hub.st This characteristic makes them particularly suitable for solubilizing proteins while preserving their functional state. sci-hub.st

Compared to other commonly used non-ionic detergents, this compound offers a balance of properties. For instance, while n-dodecyl-β-D-maltopyranoside (DDM) is a very popular and effective detergent, it forms larger micelles, which can sometimes be a disadvantage for certain structural biology techniques like NMR spectroscopy. mdpi.com In contrast, detergents like n-octyl-β-D-glucopyranoside (OG) have a higher CMC and form smaller micelles. mdpi.com this compound, with its intermediate alkyl chain length, provides an alternative with its own unique micellar properties. Studies have shown that Heptyl beta-D-thioglucoside, a closely related detergent, is as effective as octylglucoside and octylthioglucoside in solubilizing membrane proteins from Escherichia coli. nih.gov

The choice of detergent is often a process of screening various options to find the one that provides the best combination of solubilization yield and functional stability for the specific protein of interest.

Table 3: Comparison of this compound with Other Common Detergents

| Detergent | Class | Critical Micelle Concentration (CMC) | Micelle Molecular Weight (kDa) | Key Characteristics |

| This compound | Non-ionic | ~35 mM | ~15-20 | Mild, good for maintaining protein function. |

| n-Octyl-β-D-glucopyranoside (OG) | Non-ionic | ~20-25 mM | ~25 | High CMC, forms small micelles, widely used. mdpi.com |

| n-Dodecyl-β-D-maltopyranoside (DDM) | Non-ionic | ~0.17 mM | ~50 | Low CMC, forms large micelles, very popular for crystallization. mdpi.com |

| Lauryl Maltose Neopentyl Glycol (LMNG) | Non-ionic | ~0.01 mM | ~40-90 | Low CMC, known for stabilizing delicate membrane proteins. mdpi.com |

| CHAPS | Zwitterionic | ~4-8 mM | ~6 | Can be useful for specific applications but may be more denaturing than non-ionic detergents. |

CMC and micelle size values are approximate and can vary with buffer conditions.

Purification Techniques Employing this compound Systems

Once solubilized, the target membrane protein needs to be purified from the complex mixture of other cellular components. This compound is maintained in the buffers throughout the purification process to keep the protein in a soluble and stable state. ontosight.ai

Standard chromatographic techniques can be adapted for the purification of membrane proteins solubilized in this compound. These include affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography. ontosight.airesearchgate.net

Affinity Chromatography: This is often the first and most powerful purification step. If the target protein is expressed with an affinity tag (e.g., a polyhistidine-tag), it can be selectively captured on a resin that specifically binds the tag. The presence of this compound in the binding, washing, and elution buffers is crucial to maintain the protein's solubility.

Ion-Exchange Chromatography (IEX): This technique separates proteins based on their net charge. The choice of an anion or cation exchange resin depends on the isoelectric point (pI) of the target protein and the pH of the buffer. The interaction of the protein with the resin can be modulated by adjusting the salt concentration in the buffer, which also contains this compound.

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates proteins based on their size and shape. researchgate.net It is often used as a final polishing step to remove any remaining contaminants and to separate oligomeric states of the target protein. The protein-detergent complex will have a larger hydrodynamic radius than the protein alone, and this must be considered when choosing the appropriate SEC column and interpreting the results. researchgate.net

A primary goal throughout the purification process is to maintain the native conformation and biological activity of the membrane protein. nih.gov The "mild" nature of this compound is advantageous in this regard, as it is less likely to cause irreversible denaturation compared to harsher detergents. sci-hub.st

Several strategies can be employed to promote protein stability during purification:

Low Temperature: Performing all purification steps at low temperatures (typically 4°C) minimizes protein degradation and aggregation.

Additives: The continued presence of stabilizing agents like glycerol and reducing agents in the chromatography buffers is beneficial.

Detergent Exchange: In some cases, it may be necessary to exchange this compound for another detergent that is more suitable for a specific downstream application, such as crystallization or functional assays. This can be achieved using methods like dialysis, diafiltration, or on-column exchange during a chromatography step. nih.gov

By carefully optimizing the solubilization and purification protocols, researchers can successfully isolate functional integral membrane proteins using this compound, paving the way for detailed structural and functional characterization.

Reconstitution Methodologies for Membrane Proteins in this compound-Derived Systems

The reconstitution of membrane proteins into artificial lipid environments is a fundamental step for many functional and structural studies. It allows for the investigation of a protein's activity in a controlled lipid environment, free from the complexity of the native cell membrane. scielo.brscielo.br this compound is a valuable tool in this process, facilitating the transition of proteins from a detergent-solubilized state into systems like liposomes and nanodiscs.

The standard procedure for reconstitution begins with the solubilization of the membrane protein using this compound. creative-biolabs.comscbt.com Following purification of the protein-detergent complex, the protein is mixed with phospholipids (B1166683) (for liposomes) or a combination of phospholipids and a membrane scaffold protein (for nanodiscs). mdpi.com

Liposome (B1194612) Reconstitution: To form proteoliposomes, the purified protein-detergent complex is combined with pre-formed lipid vesicles (liposomes). The slow removal of the this compound is then initiated. mdpi.com This is typically achieved through methods such as dialysis, gel filtration, or the addition of adsorbent materials like Bio-Beads. mdpi.comnih.gov As the detergent concentration falls below its critical micelle concentration (CMC), the membrane protein spontaneously inserts into the lipid bilayer of the liposomes, resulting in proteoliposomes. mdpi.com This method has been successfully used for various proteins, including the H+-translocating ATPase (F1F0) and the melibiose (B213186) carrier from Escherichia coli. nih.gov

Nanodisc Reconstitution: Nanodiscs provide a more defined, discoidal patch of lipid bilayer, stabilized by a belt of amphipathic scaffold proteins. mdpi.com The reconstitution process is similar to that for liposomes. The detergent-solubilized membrane protein is mixed with phospholipids and the membrane scaffold protein. mdpi.comnih.gov Upon removal of the this compound, the components self-assemble into nanodiscs, each ideally containing a single copy of the target membrane protein. mdpi.com This system offers a near-native lipid environment and is particularly advantageous for studying individual protein molecules.

A primary goal of reconstitution is to maintain the protein's biological function. This compound is considered a mild detergent, often preserving the protein's native conformation and activity. ontosight.ainih.gov Studies have demonstrated that various membrane proteins remain functional after solubilization with this detergent and subsequent reconstitution. For example, bacteriorhodopsin extracted from the purple membrane of Halobacterium halobium using a related glucoside detergent was shown to be in a nondenatured form, indicating preservation of its spectral properties. nih.gov Similarly, the melibiose carrier of E. coli was successfully reconstituted into liposomes using a Heptyl beta-D-thioglucoside dilution procedure, retaining its transport capabilities. nih.gov

The functionality of reconstituted proteins is typically assessed using specific activity assays. For transport proteins, this may involve measuring the uptake or efflux of a specific substrate across the liposome membrane. For enzymes, activity is measured by monitoring the conversion of a substrate to a product.

Table 1: Examples of Functional Preservation after Reconstitution

| Protein | Original Source | Reconstitution System | Detergent Used for Solubilization | Functional Assay Outcome | Reference |

|---|---|---|---|---|---|

| H+-translocating ATPase (F1F0) | Escherichia coli | Liposomes | Heptyl-beta-D-thioglucoside | Activity successfully reconstituted | nih.gov |

| Melibiose Carrier | Escherichia coli | Liposomes | Heptyl-beta-D-thioglucoside | Activity successfully reconstituted | nih.gov |

| Bacteriorhodopsin | Halobacterium halobium | N/A (Extraction) | HECAMEG (a glucoside derivative) | Extracted in a nondenatured form | nih.gov |

| Spiralin | Spiroplasma melliferum | N/A (Extraction) | HECAMEG (a glucoside derivative) | Antigenic properties maintained | nih.gov |

Crystallization and Structural Biology Applications of this compound

High-resolution structural determination of membrane proteins via X-ray crystallography and cryo-electron microscopy (cryo-EM) is a cornerstone of modern structural biology. This compound plays a crucial role in this domain by stabilizing membrane proteins in a form amenable to these techniques. ontosight.ai

The journey to a high-resolution structure begins with obtaining well-ordered crystals. This compound facilitates this process by forming small, homogeneous protein-detergent complexes. ontosight.ai This is a critical factor, as large or heterogeneous complexes tend to inhibit the formation of a well-ordered crystal lattice. The detergent molecules form a micelle that shields the hydrophobic transmembrane surfaces of the protein from the aqueous environment, preventing aggregation and maintaining the protein's native fold. ontosight.ai

Alkyl glycosides, the family to which this compound belongs, are among the more successful classes of detergents for crystallizing membrane proteins. nih.gov The specific properties of the detergent, such as the length of its alkyl chain and the nature of its headgroup, are critical variables that must be optimized for each target protein. ontosight.ai The relatively high critical micelle concentration (CMC) of some alkyl glycosides also allows for easier removal by methods like vapor diffusion during crystallization trials.

The purity of all components in a crystallization trial is paramount, and the detergent is no exception. Impurities present in the detergent preparation can have a significant negative impact on the outcome of crystallization experiments. mdpi.com These impurities can be incorporated into the final product, reducing its chemical purity and potentially interfering with the formation of a stable crystal lattice. mdpi.com

Structurally related impurities can adsorb to the surface of the growing crystal or even become incorporated into the crystal lattice itself, leading to defects that limit the achievable resolution of X-ray diffraction. mdpi.com In some cases, impurities can alter the crystal's morphology, leading to the growth of fine, fragile needles instead of well-formed, prismatic crystals suitable for diffraction experiments. mdpi.com Therefore, using highly pure this compound is essential to maximize the chances of obtaining high-quality crystals that diffract to a high resolution.

Cryo-electron microscopy has emerged as a powerful technique for determining the structures of proteins and complexes that are resistant to crystallization. For single-particle cryo-EM, the sample is rapidly frozen in a thin layer of vitreous ice, preserving the particle in its native, hydrated state. nih.gov

This compound is used to solubilize and purify the membrane protein of interest prior to vitrification. ontosight.ai The resulting protein-detergent complexes are then applied to an EM grid, blotted to create a thin film, and plunge-frozen in a cryogen like liquid ethane. nih.gov In the resulting electron micrographs, individual protein particles, each surrounded by a detergent micelle, are visible. During computational image processing, the images of thousands of these particles are aligned and averaged. While the detergent micelle is essential for keeping the protein soluble, its density is typically averaged out during the reconstruction process, yielding a high-resolution map of the protein itself. elifesciences.org This approach has been successfully applied to determine the structures of numerous membrane proteins.

Biophysical and Biochemical Characterization of Heptyl Beta D Glucopyranoside Interactions

Micellization Behavior of Heptyl beta-D-Glucopyranoside in Aqueous Solutions

This compound, an alkyl glucoside detergent, self-assembles into micelles in aqueous solutions above a certain concentration. ontosight.ai This behavior is fundamental to its utility in solubilizing membrane proteins while aiming to preserve their native structure and function. ontosight.ai The process of micellization is governed by a delicate balance of hydrophobic and hydrophilic interactions between the detergent monomers and the surrounding water molecules.

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The critical micelle concentration (CMC) is a key parameter that defines the concentration at which detergent monomers begin to form micelles. For this compound, the CMC is relatively low, enabling effective membrane solubilization at minimal detergent concentrations. ontosight.ai The CMC of its close structural analog, n-octyl-β-D-glucopyranoside, is reported to be in the range of 20-25 mM. researchgate.net

Several methods are employed to determine the CMC, a common one being fluorescence spectroscopy using probes like 8-anilino-1-naphthalene-sulfonic acid (ANS). The fluorescence intensity of ANS increases significantly upon its incorporation into the hydrophobic core of the newly formed micelles, allowing for the precise determination of the CMC. nih.govnih.gov

The CMC of this compound is influenced by several factors, as is typical for alkyl glycoside surfactants:

Alkyl Chain Length : The seven-carbon heptyl chain contributes to the molecule's hydrophobicity. An increase in the length of the hydrocarbon chain generally leads to a logarithmic decrease in the CMC because it enhances the molecule's tendency to partition out of the aqueous phase and into micelles. pharmacy180.com

Hydrophilic Headgroup : The glucose headgroup provides the hydrophilic character. Increased hydrophilicity tends to raise the CMC by increasing the surfactant's solubility in water. pharmacy180.com

Temperature : For many non-ionic surfactants, an increase in temperature can lead to a decrease in the CMC. This is often attributed to the dehydration of the hydrophilic headgroups, which promotes micellization. pharmacy180.comaatbio.com

Additives : The presence of electrolytes, such as salts, has a minimal effect on the CMC of non-ionic surfactants like this compound, in contrast to their significant impact on ionic detergents. pharmacy180.com However, additives like urea (B33335) can disrupt hydrogen bonding and increase the CMC. aatbio.com

| Influencing Factor | Effect on CMC | Rationale |

|---|---|---|

| Increase in Alkyl Chain Length | Decrease | Increased hydrophobicity reduces aqueous solubility, favoring micelle formation. pharmacy180.com |

| Increase in Temperature | Generally Decreases | Dehydration of hydrophilic groups promotes aggregation. aatbio.com |

| Addition of Electrolytes (Salts) | Minimal Effect | Non-ionic nature results in less sensitivity to ionic strength changes. pharmacy180.com |

| Presence of Bulky Groups | Increase | Steric hindrance makes incorporation into micelles more difficult. aatbio.com |

Micelle Structure and Aggregation Number Characterization

Once formed, the micelles of this compound consist of a hydrophobic core formed by the heptyl chains and a hydrophilic shell composed of the glucose headgroups facing the aqueous environment. These detergents are known for forming relatively small protein-detergent complexes, which is advantageous for structural studies like X-ray crystallography. ontosight.aiontosight.ai

The aggregation number (Nagg), which is the average number of detergent monomers in a single micelle, is a crucial characteristic. For the related compound n-octyl-β-D-glucoside (OG), the aggregation number can range from approximately 27 to 100. nih.gov Studies on similar n-alkyl-β-D-glucopyranosides suggest that the micelles can adopt a cylindrical core-shell structure, with the dimensions depending on factors like concentration and alkyl chain length. researchgate.net Techniques such as light scattering are used to investigate the size and structure of these micelles. researchgate.net

| Detergent | Molecular Weight (Da) | Aggregation Number (Nagg) | CMC (mM) | Micellar Weight (kDa) |

|---|---|---|---|---|

| This compound | 278.34 sigmaaldrich.com | N/A | N/A | N/A |

| n-octyl-β-D-glucoside (OG) | 292 nih.gov | ~27–100 nih.gov | ~20-25 researchgate.net | 25 nih.gov |

| n-dodecyl-β-D-maltoside (DDM) | 511 nih.gov | ~78–149 nih.gov | ~0.17 nih.gov | 70 nih.gov |

Thermodynamic Aspects of Micelle Formation

The formation of micelles is a spontaneous process driven by thermodynamics. The standard Gibbs free energy of micellization (ΔG°mic) is negative, indicating that the process is favorable. This energy is primarily driven by the hydrophobic effect, which involves the release of ordered water molecules from around the hydrophobic alkyl chains into the bulk solvent, leading to an increase in entropy.

For the closely related n-octyl-β-D-glucopyranoside, the standard free energy of micellization has been determined from its CMC. nih.gov These thermodynamic studies confirm that the transfer of the hydrophobic tail from the aqueous environment to the micellar core is the main driving force for self-assembly. nih.gov

Interactions of this compound with Biological Macromolecules

This compound is widely used in biochemistry to solubilize and purify membrane proteins. ontosight.ai Its effectiveness stems from its ability to mimic the lipid bilayer environment, thereby stabilizing the protein's structure.

Detergent-Protein Complex Formation and Stoichiometry

The primary mechanism of action involves the formation of a stable protein-detergent complex (PDC). ontosight.ai In this complex, the hydrophobic transmembrane regions of the protein are shielded from the aqueous solvent by a belt of detergent molecules, with their heptyl tails interacting with the protein's hydrophobic surface and their glucose heads facing the water. ontosight.ai

The stoichiometry of these complexes—the number of detergent molecules associated with each protein molecule—is critical for maintaining protein stability and for subsequent structural and functional analyses. This can be determined using techniques like mass spectrometry, which can measure the mass of the intact PDC and thereby allow for the calculation of the number of bound detergent molecules. kcl.ac.uknih.gov The goal is often to use a detergent concentration just above the CMC to ensure the protein is solubilized within a minimal detergent belt, which is often crucial for successful crystallization. ontosight.ai

Impact on Protein Conformational Stability and Ligand Binding Dynamics

A key advantage of this compound is its mild, non-denaturing nature, which helps in preserving the native conformation and function of the solubilized protein. ontosight.ai The formation of a stable PDC prevents the protein from aggregating or denaturing, which is a common problem when membrane proteins are removed from their native lipid environment. ontosight.ai

Conformational Stability : The stability of a protein within a detergent complex can be assessed using spectroscopic methods like circular dichroism (CD), which monitors the protein's secondary structure. nih.gov Computational design and mutational studies on protein surfaces, including those interacting with detergents, can further enhance stability by optimizing electrostatic and van der Waals interactions. nih.gov The choice of detergent is crucial, as different detergents can have varying effects on the stability of a given membrane protein. nih.gov

Ligand Binding Dynamics : By maintaining the protein's native fold, this compound helps preserve its biological activity, including its ability to bind to ligands. However, the detergent environment can sometimes modulate these interactions. For instance, Heptyl glucoside has been identified as an inhibitor for certain receptors, indicating it can directly or allosterically affect ligand binding sites. drugbank.com Therefore, while essential for solubilization, the detergent's potential influence on functional assays must be carefully considered.

Modulation of Enzyme Activity by this compound

This compound can modulate the activity of various enzymes, an effect that is often concentration-dependent and related to its interaction with the enzyme itself or the surrounding lipid environment. As a detergent, its primary role in enzyme assays is often to solubilize membrane-bound enzymes, thereby allowing for the study of their activity in a controlled, aqueous environment. However, the detergent molecules themselves can directly influence enzymatic function.

For instance, studies on glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds, have shown that detergents can affect their catalytic efficiency. nih.gov While specific data on this compound's effect on a wide range of enzymes is dispersed, it is known to act as an inhibitor for certain enzymes. DrugBank lists it as an inhibitor for Peptidyl-prolyl cis-trans isomerase FKBP1A and Peroxisome proliferator-activated receptor delta. drugbank.com The mechanism of modulation can be complex, involving direct binding to the enzyme, alteration of the enzyme's conformational dynamics, or modification of the physical state of the substrate.

The table below summarizes the known modulatory effects of this compound on specific enzymes.

| Enzyme | Organism/System | Effect |

| Peptidyl-prolyl cis-trans isomerase FKBP1A | Human | Inhibitor |

| Peroxisome proliferator-activated receptor delta | Human | Inhibitor |

Interaction with Lipid Bilayers and Biomembranes

The interaction of this compound with lipid bilayers is fundamental to its function as a solubilizing agent. Its behavior is characterized by its partitioning into the membrane, which can lead to a range of effects from membrane fluidization to complete solubilization into mixed micelles.

The process of membrane disruption by this compound, like other detergents, generally follows a three-stage model. At low concentrations, the detergent monomers partition into the lipid bilayer. As the concentration increases and reaches the critical micelle concentration (CMC), the detergent molecules begin to form micelles in the aqueous phase. ontosight.ai With a further increase in concentration, the bilayer becomes saturated with detergent molecules, leading to the formation of lipid-detergent mixed micelles and the eventual solubilization of the membrane.

The specific mechanism of permeabilization can vary. For some detergents, at concentrations below full solubilization, the formation of transient pores or other defects in the membrane structure can occur, leading to increased permeability. For alkyl glycosides, their incorporation into the membrane can cause significant structural and dynamic changes that compromise the barrier function of the bilayer. nih.gov For example, studies on the related compound octyl-beta-D-glucopyranoside (OG) have shown a biphasic effect on erythrocyte membranes, where at low concentrations it can stabilize the membrane against hypotonic lysis, while at higher concentrations it causes hemolysis. openbiologyjournal.com This suggests a complex interaction that initially modifies membrane properties before causing outright disruption.

The dynamics of lipid exchange and solubilization by this compound are driven by the hydrophobic effect. The heptyl tail of the detergent readily inserts into the hydrophobic core of the lipid bilayer, while the polar glucopyranoside headgroup remains at the aqueous interface. This insertion disrupts the ordered packing of the lipid molecules.

Solid-state NMR studies on similar n-alkyl-β-D-glucopyranosides have demonstrated that these detergents can be incorporated into membranes at high molar ratios (greater than 1:1 detergent to lipid) without immediate solubilization. nih.gov The process of solubilization begins as the concentration of the detergent in the bilayer increases to a point where the bilayer structure can no longer be maintained, leading to the formation of small, curved mixed micelles containing both lipids and detergent molecules. This process effectively extracts lipids from the membrane, leading to its complete dissolution. The efficiency of solubilization is related to the detergent's CMC and its partition coefficient between the aqueous phase and the lipid bilayer. nih.govunifr.ch

This compound has a significant impact on the physical properties of lipid bilayers, notably membrane fluidity and phase transitions. The insertion of the detergent molecules into the bilayer disrupts the tight packing of the lipid acyl chains, leading to an increase in membrane fluidity. nih.gov

Deuterium (B1214612) NMR studies on dipalmitoylphosphatidylcholine (DPPC) bilayers have shown that the incorporation of n-heptyl-β-D-glucopyranoside leads to a linear decrease in the quadrupole splitting of the lipid acyl chains. nih.gov This reduction in quadrupole splitting indicates a decrease in the molecular order of the lipid chains, which corresponds to an increase in membrane fluidity. nih.gov For example, at a mole fraction of 0.88 (detergent to lipid), the quadrupole splitting of the C-7 segment of DPPC was reduced by approximately 42% from the value in a detergent-free bilayer. nih.gov

This fluidizing effect is selective. Studies on related detergents have shown that the headgroup region of the lipid bilayer remains largely unaffected, while the acyl chain region, particularly the deeper parts of the core, experiences a significant increase in disorder. nih.govunifr.chnih.gov The insertion of the detergent can also influence the gel-to-liquid-crystalline phase transition of the lipid bilayer, typically by broadening the transition and lowering the transition temperature (Tm). This is a direct consequence of the disruption of the ordered gel phase by the detergent molecules. The presence of the detergent fluidizes the membrane, which can be observed through techniques like fluorescence anisotropy using probes such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). nih.govmdpi.com

The table below presents data from a deuterium NMR study on the effect of this compound on the quadrupole splitting of C-7 deuterated DPPC bilayers, illustrating the increase in membrane disorder.

| Mole Fraction (Xb) of this compound | Quadrupole Splitting (ΔνQ) at 45°C (kHz) |

| 0 | 27.7 |

| 0.88 | 17.4 |

Synthetic Routes and Modifications of Heptyl Beta D Glucopyranoside for Research Purposes

Established Synthetic Pathways for Heptyl beta-D-Glucopyranoside Production

The production of this compound for research and commercial purposes relies on well-established chemical and enzymatic methods. The primary challenge lies in controlling the stereochemistry at the anomeric carbon to selectively obtain the β-isomer.

Glycosylation Reactions and Stereochemical Control

Glycosylation, the formation of a glycosidic bond, is the key step in the synthesis of this compound. This reaction joins the heptyl alcohol (aglycone) to the glucose (glycone) moiety. Both chemical and enzymatic approaches are utilized, each with distinct advantages for achieving the desired β-D-configuration.

Chemical Synthesis (Fischer Glycosylation): The Fischer glycosylation method involves reacting D-glucose with an excess of heptyl alcohol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. This reaction typically produces a mixture of anomers (α and β) and isomers (pyranosides and furanosides). To favor the thermodynamically more stable β-pyranoside, the reaction conditions, such as temperature and reaction time, must be carefully optimized. The use of protecting groups on the glucose hydroxyls before glycosylation, followed by deprotection, is a common strategy to improve selectivity and yield.

Enzymatic Synthesis (Transglycosylation): A highly stereoselective method for synthesizing β-glucosides is through enzyme-catalyzed reactions. researchgate.net β-glucosidases are enzymes that naturally hydrolyze β-glycosidic bonds but can be used for synthesis under specific conditions. In a process called transglycosylation, the enzyme transfers a glucose unit from a donor substrate, such as p-nitrophenyl-β-D-glucoside or cellobiose, to heptyl alcohol, which acts as the acceptor. researchgate.net This method is advantageous due to its high stereospecificity, yielding almost exclusively the β-anomer under mild, aqueous conditions. researchgate.netresearchgate.net The yield can be optimized by controlling parameters like pH, temperature, water activity, and the molar ratio of the glycosyl donor to the heptyl alcohol acceptor. researchgate.net

Stereochemical Control: Achieving a high yield of the β-anomer is paramount. In chemical synthesis, the "anomeric effect" favors the formation of the α-anomer. To overcome this, strategies involving "neighboring group participation" are often employed. By placing an acyl protecting group (like acetyl) at the C-2 position of the glucose donor, the protecting group can shield the β-face of the oxocarbenium ion intermediate, directing the incoming heptyl alcohol to attack from the α-face, which results in the desired 1,2-trans product (the β-glucoside). researchgate.net In enzymatic synthesis, the stereochemical control is inherent to the high specificity of the β-glucosidase's active site. researchgate.net

Purification and Characterization of Synthetic Products

Following synthesis, a rigorous purification process is required to isolate this compound from unreacted starting materials, the α-anomer, and other byproducts.

Purification Methods:

Column Chromatography: The most common method for purification is silica (B1680970) gel column chromatography. The polarity difference between the desired β-product, the α-anomer, and other components allows for their separation using an appropriate solvent system (e.g., a gradient of methanol (B129727) in chloroform (B151607) or ethyl acetate/hexane).

Crystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective method for achieving high purity.

High-Performance Liquid Chromatography (HPLC): For obtaining very high purity material (≥99%), preparative reversed-phase HPLC is often used. creative-biolabs.com

Characterization Techniques: The identity and purity of the final product are confirmed using several analytical techniques.

| Technique | Purpose | Typical Observations for this compound |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure, including the stereochemistry at the anomeric carbon (C1). | ¹H NMR shows a characteristic doublet for the anomeric proton (H-1) with a large coupling constant (J ≈ 8 Hz), confirming the β-configuration. ¹³C NMR confirms the presence of 13 unique carbon atoms. uq.edu.au |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. | Electrospray ionization (ESI) or other soft ionization techniques show a molecular ion peak corresponding to the calculated molecular weight (278.34 g/mol ). creative-biolabs.comthebiogrid.org |

| Polarimetry | Measures the specific rotation of plane-polarized light, which is characteristic of a chiral molecule. | The specific rotation value helps distinguish between the α and β anomers. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the presence of key functional groups. | Shows characteristic broad O-H stretching for the hydroxyl groups and C-O stretching for the ether and alcohol functionalities. |

Derivatization Strategies for Functionalized this compound Analogues

To expand the utility of this compound in biochemical research, its structure can be modified to introduce new functionalities. These derivatization strategies create specialized tools for studying biological molecules and processes.

Attachment of Tags for Imaging or Affinity Purification

Functionalized analogues of this compound can be synthesized to serve as molecular probes. This is typically achieved by modifying the terminal end of the heptyl chain or, less commonly, one of the hydroxyl groups on the glucose headgroup.

Affinity Tags: A common modification is the attachment of a biotin (B1667282) molecule to the end of the alkyl chain. This creates a biotinylated detergent that can be used for affinity purification. For example, a membrane protein solubilized by biotinylated this compound can be captured on a streptavidin-coated resin, allowing for its selective isolation. The synthesis involves using a heptyl alcohol derivative with a terminal functional group (e.g., an amine or carboxylic acid) that can be readily coupled to activated biotin.

Fluorescent Tags: For imaging applications, a fluorescent dye (fluorophore) can be attached to the detergent. This allows researchers to visualize the localization of the detergent and, by extension, the protein it is associated with, using techniques like fluorescence microscopy. The synthetic strategy is similar to that for affinity tags, involving the covalent coupling of a reactive fluorophore to a functionalized Heptyl glucoside.

Synthesis of Deuterated Variants for NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of membrane proteins solubilized in detergent micelles. ontosight.ai However, the signals from the hydrogen atoms of the detergent can overlap with and obscure the signals from the protein of interest.

To address this, deuterated versions of this compound are synthesized. In these variants, the hydrogen atoms are replaced with deuterium (B1214612) (²H).

Perdeuteration: The entire molecule can be deuterated. This is often achieved by starting the synthesis with deuterated glucose and a deuterated heptyl alcohol source.

Selective Deuteration: More commonly, only specific parts of the molecule are deuterated. For instance, a deuterated heptyl chain with a non-deuterated glucose headgroup can be synthesized. This renders the hydrophobic core of the micelle "invisible" in ¹H NMR spectra, significantly simplifying the analysis of the embedded protein. The synthesis of these variants requires access to specifically deuterated starting materials.

The use of deuterated detergents is crucial for advanced NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), which are used to determine the three-dimensional structure of proteins.

Design of Cleavable or Photoactivatable Glucopyranosides

For certain applications, it is desirable to remove the detergent or alter its properties at a specific time. This has led to the design of "smart" glucopyranoside detergents.

Cleavable Glucopyranosides: These detergents incorporate a linker between the hydrophilic head and the hydrophobic tail that can be cleaved by a specific chemical or enzymatic trigger. For example, an ester linkage could be introduced, which can be hydrolyzed under basic conditions. A disulfide bond could be incorporated into the alkyl chain, allowing for cleavage with a reducing agent like dithiothreitol (B142953) (DTT). This allows for the gentle release of the solubilized protein from the detergent micelle.

Photoactivatable Glucopyranosides: These analogues contain a photolabile group within their structure. Upon irradiation with light of a specific wavelength, the molecule undergoes a chemical transformation. This could involve the cleavage of the molecule, as described above, or a change in its properties, such as its aggregation behavior or hydrophobicity. These tools provide precise temporal control over the detergent's function in an experiment.

Advanced Spectroscopic and Analytical Techniques for Studying Heptyl Beta D Glucopyranoside Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detergent-Protein and Micellar Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules at an atomic level. nih.gov In the context of heptyl beta-D-glucopyranoside, both solution-state and solid-state NMR are invaluable for characterizing its interactions with proteins and its behavior in membrane-mimetic environments. ontosight.ai

Solution-State NMR for Dynamics and Interactions

Solution-state NMR provides detailed information about the structure, dynamics, and interactions of this compound-solubilized proteins and the detergent micelles themselves. By observing changes in the NMR signals of both the protein and the detergent, researchers can map binding interfaces, determine the structure of the solubilized protein, and probe the dynamics of the protein-detergent complex. nih.gov For instance, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protein and detergent protons, defining the boundaries of the micelle surrounding the protein. Furthermore, relaxation experiments can shed light on the motional properties of the protein and the detergent molecules within the complex. nih.gov

Solid-State NMR for Membrane Mimetic Systems

Solid-state NMR (ssNMR) is particularly suited for studying systems that are not amenable to solution-state NMR due to their large size or insolubility, such as membrane proteins embedded in lipid bilayers or detergent micelles that mimic a membrane environment. ontosight.ai In such systems, ssNMR can provide information on the orientation and dynamics of the this compound molecules and the embedded protein. For example, by selectively labeling either the protein or the detergent with stable isotopes like ¹³C or ¹⁵N, specific structural details and intermolecular interactions can be elucidated.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding Events

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat changes associated with binding events. springernature.comnih.gov It is a powerful tool for a comprehensive thermodynamic characterization of the interaction between this compound and proteins. nih.gov In a typical ITC experiment, a solution of the detergent is titrated into a solution containing the protein, and the heat released or absorbed upon binding is measured. springernature.com

This allows for the direct determination of the binding affinity (Ka), the enthalpy change (ΔH), and the stoichiometry of the interaction (n). springernature.comnih.gov From these parameters, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process. This information is crucial for understanding the driving forces behind the interaction, whether it is enthalpically driven (e.g., by hydrogen bonding and van der Waals interactions) or entropically driven (e.g., by the hydrophobic effect). nih.gov It is important to note that potential interactions between the protein and the detergent micelles themselves need to be considered and can sometimes be a source of experimental artifacts. nih.gov

| Parameter | Description |

| Binding Affinity (Ka) | Measures the strength of the binding interaction. |

| Enthalpy Change (ΔH) | The heat released or absorbed during the binding event. |

| Stoichiometry (n) | The ratio of detergent molecules to protein molecules in the complex. |

| Gibbs Free Energy (ΔG) | Indicates the spontaneity of the binding process. |

| Entropy Change (ΔS) | Reflects the change in disorder of the system upon binding. |

Dynamic Light Scattering (DLS) for Size Distribution and Aggregation State Assessment

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in solution. usp.org It is particularly useful for assessing the aggregation state and determining the hydrodynamic radius of this compound micelles and protein-detergent complexes. diva-portal.org The technique works by illuminating the sample with a laser and analyzing the fluctuations in the scattered light intensity, which are caused by the Brownian motion of the particles. usp.org

Smaller particles move more rapidly, causing faster fluctuations in the scattered light, while larger particles move more slowly, leading to slower fluctuations. usp.org By analyzing the correlation function of the scattered light intensity, one can determine the diffusion coefficient of the particles, which can then be related to their hydrodynamic radius via the Stokes-Einstein equation. DLS is a valuable tool for quality control, allowing researchers to quickly assess the monodispersity of their samples and to detect the presence of aggregates, which can be detrimental to subsequent structural and functional studies. diva-portal.org

Analytical Ultracentrifugation (AUC) for Detergent-Protein Complex Molecular Weight Determination

Analytical Ultracentrifugation (AUC) is a powerful technique for determining the molecular weight, hydrodynamic shape, and association state of macromolecules in solution. In the context of this compound-protein complexes, AUC is particularly valuable for accurately determining the molecular weight of the complex and the stoichiometry of the protein and detergent components.

In a sedimentation velocity experiment, the sample is subjected to a high centrifugal force, and the rate at which the macromolecules sediment is monitored over time. This sedimentation behavior is dependent on the mass, shape, and buoyancy of the particles. By analyzing the sedimentation profiles, one can obtain the distribution of sedimentation coefficients, which can then be used to determine the molecular weight of the protein-detergent complex. This information is crucial for understanding the oligomeric state of the protein within the detergent micelle and for validating the composition of the purified complex.

Emerging Applications and Future Directions in Heptyl Beta D Glucopyranoside Research

Sustainable Synthesis and Green Chemistry Approaches for Glucopyranoside Detergents

The drive towards environmentally friendly processes has spurred significant research into the sustainable synthesis of alkyl glucopyranoside detergents, including heptyl beta-D-glucopyranoside. Green chemistry principles are at the forefront of these efforts, aiming to reduce waste, minimize the use of hazardous substances, and utilize renewable resources. nih.gov

Enzymatic Synthesis:

A key area of development is the use of enzymes as catalysts in the synthesis of glucopyranosides. elsevierpure.com This biocatalytic approach offers several advantages over traditional chemical methods, which often require harsh reaction conditions and complex protection and deprotection steps. researchgate.net Enzymes, such as β-glucosidases, can catalyze the glycosylation reaction under mild conditions, with high selectivity, and often in a single step. researchgate.netnih.gov

For instance, research has demonstrated the efficient synthesis of various natural glucosides using apple seeds as a natural and green catalyst. researchgate.net This method not only provides an environmentally benign and energy-efficient process but also allows for the recycling and reuse of the catalyst, solvent, and excess substrates. researchgate.net Similarly, the enzymatic synthesis of alkyl-β-glucosides has been achieved using β-glucosidase from almonds in an amphiphilic phase reaction system. elsevierpure.com

The table below summarizes different enzymatic approaches for the synthesis of related glucopyranosides.

| Enzyme Source | Substrates | Key Findings | Reference |

| Almond β-glucosidase | Glucose, various alcohols | Higher conversion yield and final product concentration with immobilized enzyme. | |

| Almond β-glucosidase | Glucose, water-miscible cosolvents | Stepwise addition of glucose led to higher concentrations of hexylglucoside. | elsevierpure.com |

| Apple seed β-glucosidase | D-glucose, functionalized primary alcohols | Efficient, environmentally benign, and scalable one-pot, two-enzyme method. | researchgate.net |

Chemoenzymatic Synthesis:

Another promising approach is the chemoenzymatic synthesis, which combines chemical and enzymatic steps to create novel surfactant structures. A notable example is the synthesis of octyl β-D-glucopyranoside uronic acid. This process involves the oxidation of the primary hydroxyl group of octyl β-D-glucopyranoside using a laccase/TEMPO catalyst system with oxygen from the air as the oxidant. lu.se This method introduces a carboxyl group into the nonionic alkyl glycoside, transforming it into an anionic surfactant with pH-responsive properties. lu.se

Future research in this area is expected to focus on optimizing enzymatic reaction conditions, exploring novel and robust enzymes from extremophiles, and scaling up these green synthesis methods for industrial production. academicjournals.org The development of continuous flow synthesis and mechanochemical processes could also significantly reduce reaction times and waste generation. nih.gov

Computational Modeling and Simulation of this compound Systems

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for understanding the behavior of surfactant systems at the molecular level. nih.govnih.gov These techniques provide insights that are often difficult to obtain through experimental methods alone.

Micelle Structure and Behavior:

All-atom molecular dynamics simulations have been employed to characterize the structure of n-octyl-β-D-glucopyranoside (a close analog of this compound) micelles in aqueous solutions. nih.govmonash.edu These simulations have revealed that the micelles are more likely to adopt a non-spherical, prolate ellipsoid shape. nih.gov The simulations also show that the hydroxyl groups of the glucopyranoside head are oriented towards the water, effectively hydrating the micelle surface through hydrogen bonding. nih.gov

Protein-Detergent Interactions:

Understanding the interaction between detergents and membrane proteins is crucial for structural biology, as detergents are widely used to solubilize and stabilize these proteins for crystallization and other studies. researchgate.net Molecular dynamics simulations can provide detailed information on the stability, conformational changes, and internal motions of protein-ligand complexes. nih.gov For example, simulations have been used to investigate the interactions between pyranose dehydrogenase and D-glucose, identifying shape complementarity through nonpolar van der Waals interactions as the primary driving force for binding. nih.gov

The table below outlines the application of molecular dynamics simulations in studying related systems.

| System Studied | Simulation Software | Key Insights | Reference |

| n-Octyl-beta-D-glucopyranoside micelle | Not specified | Micelles are likely non-spherical (prolate ellipsoid). | nih.gov |

| Urease–kaempferol complex | GROMACS 2020.1 | Identified key binding interactions and structural changes upon ligand binding. | nih.gov |

| Pyranose dehydrogenase–D-glucose complex | Not specified | Shape complementarity and diverse hydrogen-bonding patterns explain substrate binding. | nih.gov |

Future directions in this field include the use of more advanced simulation techniques, such as steered MD and metadynamics, to investigate the translocation of these surfactants across biological membranes. mdpi.com Combining computational predictions with experimental data will be key to designing novel glucopyranoside detergents with tailored properties for specific applications, such as drug delivery and membrane protein research. nih.gov

Challenges and Limitations in Research Utilizing Heptyl Beta D Glucopyranoside

Heterogeneity and Stability Issues in Detergent-Solubilized Systems

A primary challenge when using Heptyl beta-D-glucopyranoside to extract membrane proteins is the resulting heterogeneity of the protein-detergent complexes. These complexes are not uniform and can vary in size, shape, and the number of detergent molecules they contain, which can complicate subsequent analytical procedures. Furthermore, proteins solubilized in detergents are often less stable than in their native lipid environment, making them susceptible to aggregation and denaturation over time. nih.gov The stability of these solubilized proteins is highly dependent on the detergent concentration and buffer conditions, necessitating careful optimization to maintain the protein's integrity. nih.gov

Challenges in Maintaining Native Protein Conformation and Function

A significant hurdle in membrane protein studies is preserving the protein's native structure and function after extraction from the cell membrane. nih.gov The detergent micelle, while mimicking the hydrophobic core of the lipid bilayer, does not perfectly replicate the native environment. ontosight.ai This can lead to conformational changes and a partial or complete loss of protein function. Although considered a mild detergent, this compound can still disrupt the delicate interactions that maintain a protein's natural structure. ontosight.ai Consequently, extensive biophysical and biochemical assays are required to confirm the functional integrity of the solubilized protein. The inherent flexibility and instability of many membrane proteins further compound these challenges. nih.gov

Methodological Pitfalls and Artifacts in Detergent-Based Assays

The presence of this compound in experimental setups can introduce a variety of methodological pitfalls and artifacts. Detergents can interfere with analytical techniques such as surface plasmon resonance (SPR) by causing non-specific binding. Furthermore, detergents can directly impact enzyme activity and the binding affinities of molecular interactions under investigation. It is also important to consider that free detergent monomers, which exist in equilibrium with micelles, can have their own unintended effects on assay components. This makes it essential to employ rigorous controls to minimize potential artifacts in detergent-based assays.

Conclusion and Outlook

Summary of Key Contributions of Heptyl beta-D-Glucopyranoside to Biochemical Research

This compound is a non-ionic detergent that has become an invaluable tool in biochemical and molecular biology research, particularly for the study of membrane proteins. ontosight.ai Its fundamental contribution lies in its ability to solubilize and stabilize membrane proteins, which are notoriously difficult to study due to their hydrophobic nature embedded within the lipid bilayer of cell membranes. ontosight.aigbiosciences.com The detergent effectively extracts these proteins from their native membrane environment while preserving their three-dimensional structure and biological function, a critical requirement for meaningful downstream analysis. ontosight.aiontosight.ai

The amphipathic nature of this compound, possessing both a hydrophilic glucose headgroup and a hydrophobic heptyl tail, allows it to interact with and shield the hydrophobic regions of membrane proteins, preventing their aggregation in aqueous solutions. ontosight.aigbiosciences.com This solubilization is a crucial first step for a multitude of biochemical and biophysical characterization techniques. gbiosciences.com

A key property of this compound that underpins its utility is its relatively high critical micelle concentration (CMC). The CMC is the concentration at which detergent monomers begin to self-assemble into spherical structures called micelles. gbiosciences.com The high CMC of this compound facilitates its removal from protein-detergent complexes through methods like dialysis. This is particularly advantageous for preparing protein samples for structural biology techniques such as X-ray crystallography and cryo-electron microscopy, as well as for functional reconstitution studies. ontosight.ai

The use of this compound has been instrumental in the purification of membrane proteins through various chromatographic techniques, including affinity and size-exclusion chromatography, by maintaining protein solubility throughout the process. ontosight.ai Its mild, non-denaturing character ensures that the isolated proteins retain their native conformation and activity, which is essential for accurate structural and functional studies. ontosight.ai The detergent has been successfully employed in the study of a range of membrane proteins, including G-protein coupled receptors (GPCRs) and transporters. ontosight.ai

Furthermore, this compound has been shown to be compatible with common protein quantification methods like the Bradford assay, allowing for accurate determination of membrane protein concentrations. nih.gov

Unresolved Questions and Promising Avenues for Future Investigation

Despite its widespread application, there remain several areas where further research could deepen our understanding and expand the utility of this compound and related detergents. A more detailed molecular-level understanding of the interactions between this compound and the transmembrane domains of various proteins is still needed. High-resolution structural data on protein-detergent complexes would provide significant insights into how the detergent mimics the native lipid environment to maintain protein stability. ontosight.ai

A significant avenue for future research is the rational design and synthesis of novel glucopyranoside-based detergents. mdpi.com By systematically modifying the alkyl chain length, the stereochemistry of the headgroup, or introducing pendant chains, it may be possible to create "designer detergents" with optimized properties for specific classes of membrane proteins that are currently difficult to solubilize and crystallize. ontosight.aimdpi.com The goal is to develop detergents that can isolate large quantities of protein while preserving interactions with native membrane lipids. nih.gov

Investigating the use of this compound in mixed-micelle systems with other detergents or lipids is another promising direction. mdpi.com Such systems could more closely mimic the complexity of a native cell membrane and provide a more physiologically relevant environment for studying protein function and protein-lipid interactions. The development of alternative membrane-mimetic systems, such as nanodiscs, which can be used in conjunction with detergents during the initial solubilization step, also represents an active area of research. mdpi.com

Further studies are also required to fully elucidate the specific mechanisms by which this compound facilitates the crystallization of membrane proteins, which could lead to more effective crystallization strategies for a broader range of targets. ontosight.ai

Broader Impact of Glucopyranoside Detergent Research on Life Sciences and Biotechnology

The development and application of glucopyranoside detergents, with this compound as a prime example, have had a profound impact across the life sciences and biotechnology sectors. The ability to solubilize, purify, and stabilize membrane proteins in their functionally active state has been a transformative enabling technology. ontosight.aiontosight.ai

In the pharmaceutical industry, many critical drug targets, such as GPCRs, ion channels, and transporters, are membrane proteins. The use of glucopyranoside detergents has been fundamental to the structural and functional characterization of these targets, which is a cornerstone of modern drug discovery and design. ontosight.ai The ability to produce stable, purified membrane proteins allows for high-throughput screening of drug candidates and detailed mechanistic studies of drug-receptor interactions.

In biotechnology, glucopyranoside detergents are utilized in various applications beyond basic research. They are employed in the manufacturing of commercial reagents and in the production of membrane proteins for use in diagnostic assays. chemimpex.com For instance, they can be used in cell culture media to promote cell growth and viability. chemimpex.com The principles of detergent-based protein solubilization have also informed the development of other important biotechnological tools, such as liposomes for drug delivery.

Furthermore, the emphasis on "green" chemistry has highlighted the advantages of sugar-based detergents like this compound. Derived from renewable resources, these detergents are generally considered to be more environmentally friendly and biodegradable compared to some petroleum-based surfactants. nih.govnih.gov This aligns with the growing demand for sustainable practices in research and industry.

The success of glucopyranoside detergents has spurred further innovation in the design of novel amphiphilic molecules for membrane protein research, including new classes of detergents and polymers like styrene (B11656) maleic acid (SMA) that can extract proteins along with their surrounding native lipids. mdpi.com This ongoing research continues to expand the toolkit available to scientists, pushing the boundaries of what is achievable in the study of membrane proteins and their critical roles in health and disease.

Q & A

Q. What are the primary synthetic routes for heptyl beta-D-glucopyranoside, and how can reaction conditions be optimized?

this compound is typically synthesized via acid-catalyzed glycosylation between heptanol and activated glucose derivatives. Reaction parameters such as temperature (e.g., ~100°C for analogous naphthyl glucosides) and catalyst choice (e.g., HCl) influence yield and stereoselectivity . Optimization may involve adjusting solvent polarity, reaction time, and protecting group strategies to minimize side products.

Q. How is this compound utilized in enzymatic assays for beta-glucosidase activity?

The compound serves as a substrate for beta-glucosidase enzymes, where cleavage of the glycosidic bond releases aglycones detectable via colorimetric or fluorometric methods. This is critical in studying antibiotic resistance mechanisms in bacteria, as beta-glucosidase activity correlates with gene expression .

Q. What analytical techniques are essential for characterizing this compound purity and structure?

High-performance liquid chromatography (HPLC) with UV/RI detection ensures purity (>95%), while nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and 2D experiments) confirms stereochemistry. Mass spectrometry (MS) validates molecular weight, and X-ray crystallography provides atomic-resolution structural data for complexes, as seen in PPAR delta studies .

Advanced Research Questions

Q. How does the heptyl chain influence the physicochemical properties and biological interactions of beta-D-glucopyranosides compared to shorter alkyl chains?

The heptyl group enhances hydrophobicity, improving membrane permeability and stability in lipid-rich environments. Comparative studies with methyl or ethyl analogs reveal differences in micelle formation, critical for applications in drug delivery or protein stabilization .

Q. What challenges arise in crystallizing this compound for structural studies, and how are they mitigated?

Low solubility in aqueous buffers complicates crystallization. Strategies include using detergents (e.g., HEPES buffer with glycerol), vapor diffusion techniques, or co-crystallization with binding partners, as demonstrated in PPAR delta ligand-binding domain studies (PDB: 7VWG) .

Q. How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) of this compound enhance metabolic or structural research?

Isotopic labels enable tracking via NMR or MS in metabolic flux analysis. For example, C-labeled glucose moieties clarify glycosylation pathways, while N tags in aglycone derivatives aid in studying enzyme-substrate interactions .

Q. What methodological approaches resolve contradictions in reported synthesis yields or enzymatic activity data?

Discrepancies may stem from varying reaction scales or enzyme sources. Systematic reproducibility studies, controlled enzyme purification (e.g., affinity chromatography), and statistical meta-analysis of literature data are recommended .

Q. How is this compound applied in computational modeling of receptor-ligand interactions?

Molecular docking using crystallographic data (e.g., PPAR delta complex) identifies key hydrogen bonds and hydrophobic interactions. MD simulations assess stability, while QSAR models predict modifications to enhance binding affinity .

Methodological Considerations

- Contradiction Analysis : Compare synthesis protocols from multiple sources to identify critical variables (e.g., catalyst concentration) .

- Experimental Design : For enzymatic assays, include negative controls (e.g., heat-inactivated enzymes) and validate detection limits via calibration curves .

- Data Interpretation : Use tandem MS/MS to distinguish between isobaric impurities and true enzymatic cleavage products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.